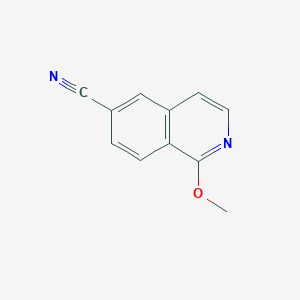

1-Methoxyisoquinoline-6-carbonitrile

Descripción

1-Metoxisoquinolina-6-carbonitrilo es un compuesto químico con la fórmula molecular C11H8N2O. Es un derivado de la isoquinolina, un compuesto orgánico aromático heterocíclico.

Propiedades

Fórmula molecular |

C11H8N2O |

|---|---|

Peso molecular |

184.19 g/mol |

Nombre IUPAC |

1-methoxyisoquinoline-6-carbonitrile |

InChI |

InChI=1S/C11H8N2O/c1-14-11-10-3-2-8(7-12)6-9(10)4-5-13-11/h2-6H,1H3 |

Clave InChI |

WZYSOHVLFUIICM-UHFFFAOYSA-N |

SMILES canónico |

COC1=NC=CC2=C1C=CC(=C2)C#N |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 1-Metoxisoquinolina-6-carbonitrilo generalmente implica la reacción de derivados de isoquinolina con grupos metoxilo y nitrilo. Un método común involucra el uso de isoquinolina metoxilada como material de partida, que luego se somete a reacciones de formación de nitrilo bajo condiciones específicas. Las condiciones de reacción a menudo incluyen el uso de catalizadores y disolventes para facilitar la formación del producto deseado .

Métodos de producción industrial

La producción industrial de 1-Metoxisoquinolina-6-carbonitrilo puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso generalmente incluye pasos como la purificación y la cristalización para obtener el producto final en forma sólida .

Análisis De Reacciones Químicas

Tipos de reacciones

1-Metoxisoquinolina-6-carbonitrilo experimenta varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar los óxidos correspondientes.

Reducción: Las reacciones de reducción pueden convertir el grupo nitrilo en otros grupos funcionales como las aminas.

Sustitución: El grupo metoxilo puede sustituirse por otros grupos funcionales en condiciones apropiadas.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan comúnmente agentes reductores como el hidruro de aluminio y litio y el gas hidrógeno en presencia de un catalizador.

Sustitución: Las reacciones de sustitución a menudo requieren el uso de ácidos o bases fuertes como catalizadores.

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir óxidos de isoquinolina, mientras que la reducción puede producir aminas de isoquinolina .

Aplicaciones Científicas De Investigación

1-Metoxisoquinolina-6-carbonitrilo tiene varias aplicaciones en investigación científica, que incluyen:

Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas más complejas.

Biología: Investigado por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.

Medicina: Explorado por su posible uso en el desarrollo de fármacos y aplicaciones terapéuticas.

Industria: Utilizado en la producción de productos químicos y materiales especiales.

Mecanismo De Acción

El mecanismo de acción de 1-Metoxisoquinolina-6-carbonitrilo implica su interacción con objetivos moleculares y vías específicas. El compuesto puede ejercer sus efectos al unirse a enzimas o receptores, modulando así su actividad. Los objetivos moleculares y las vías exactas involucradas dependen de la aplicación específica y el contexto de uso .

Comparación Con Compuestos Similares

Compuestos similares

6-Metoxisoquinolina-1-carbonitrilo: Otro derivado de isoquinolina con características estructurales similares.

Isoquinolina-6-carbonitrilo: Carece del grupo metoxilo pero comparte la funcionalidad del nitrilo.

1-Metoxisoquinolina: Estructura similar pero sin el grupo nitrilo.

Singularidad

1-Metoxisoquinolina-6-carbonitrilo es único debido a la presencia de ambos grupos metoxilo y nitrilo, que confieren propiedades químicas y reactividad específicas. Esta combinación de grupos funcionales lo convierte en un compuesto versátil para diversas reacciones químicas y aplicaciones .

Actividad Biológica

1-Methoxyisoquinoline-6-carbonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.

- Molecular Formula : C10H8N2O

- Molecular Weight : 172.18 g/mol

- IUPAC Name : 1-Methoxyisoquinoline-6-carbonitrile

Biological Activity Overview

1-Methoxyisoquinoline-6-carbonitrile exhibits a range of biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features contribute to its interactions with various biological targets.

Antimicrobial Activity

Research indicates that 1-Methoxyisoquinoline-6-carbonitrile possesses notable antimicrobial properties. Studies have demonstrated its effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

Anticancer Activity

The anticancer potential of 1-Methoxyisoquinoline-6-carbonitrile has been explored in various cancer cell lines. It has shown promising results in inhibiting cell proliferation and inducing apoptosis.

- Cell Lines Tested :

- MCF-7 (breast cancer)

- HCT116 (colon cancer)

- A549 (lung cancer)

The compound demonstrated IC50 values in the low micromolar range, indicating potent cytotoxic effects.

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 15 |

| HCT116 | 10 |

| A549 | 12 |

The mechanism by which 1-Methoxyisoquinoline-6-carbonitrile exerts its biological effects involves several pathways:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in critical metabolic processes within microbial and cancer cells.

- Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress, contributing to apoptosis in cancer cells.

- Interference with Cell Cycle Regulation : It has been suggested that the compound affects cell cycle progression, leading to growth arrest in cancer cells.

Case Study 1: Anticancer Efficacy in MCF-7 Cells

A study evaluated the effects of 1-Methoxyisoquinoline-6-carbonitrile on MCF-7 breast cancer cells. The results indicated that treatment with the compound led to a significant reduction in cell viability, with morphological changes consistent with apoptosis observed under microscopy.

Case Study 2: Antimicrobial Activity Against Multi-drug Resistant Strains

Another investigation focused on the antimicrobial properties of the compound against multi-drug resistant Staphylococcus aureus. The study found that the compound not only inhibited growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.